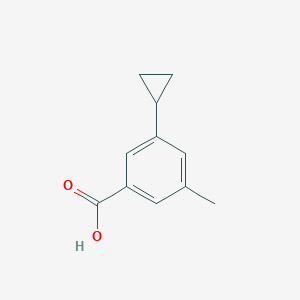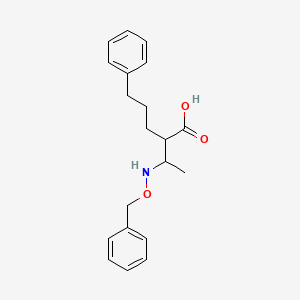
(S)-3-(1-amino-2,2-dimethylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H16N2. It exists as a white crystalline powder and has interesting pharmacological properties. Levamisole was initially developed as an anthelmintic (anti-parasitic) drug for veterinary use but has found applications beyond that.
Méthodes De Préparation
Synthetic Routes: Levamisole can be synthesized through several routes. One common method involves the asymmetric reduction of the corresponding ketone precursor. The key step is the reduction of 3,4,5-trimethoxyacetophenone using a chiral reducing agent (e.g., lithium aluminum hydride) to yield the desired (S)-3-(1-amino-2,2-dimethylpropyl)aniline.
Industrial Production: Industrial production of levamisole involves large-scale synthesis. The process typically starts with the condensation of 3,4,5-trimethoxyacetophenone with ammonia to form the intermediate imine. Reduction of the imine using a chiral catalyst leads to levamisole.
Analyse Des Réactions Chimiques
Levamisole undergoes various chemical reactions:
Oxidation: Levamisole can be oxidized to its corresponding oxo-imine or oxo-amine derivatives.
Reduction: Reduction of levamisole can yield its dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Applications De Recherche Scientifique
Levamisole has diverse applications:
Anthelmintic: Despite its initial veterinary use, levamisole is still used to treat parasitic infections in humans.
Immunomodulation: It enhances immune responses and has been studied in autoimmune diseases.
Cocaine Adulterant: Unfortunately, levamisole is sometimes found as an adulterant in street cocaine.
Anti-cancer: Research suggests potential anti-cancer effects, especially in colorectal cancer.
Mécanisme D'action
Levamisole’s mechanism of action involves:
Immunostimulation: It activates T lymphocytes and enhances cytokine production.
Nicotinic Receptor Agonism: Levamisole acts as an agonist at nicotinic acetylcholine receptors.
Comparaison Avec Des Composés Similaires
Levamisole is unique due to its chiral center and immunomodulatory properties. Similar compounds include:
Dexamethasone: An anti-inflammatory glucocorticoid.
Nicotine: Also interacts with nicotinic receptors but has different effects.
: Levamisole - PubChem : Levamisole: A Review of Its Pharmacology and Clinical Use : Levamisole: A Positive Modulator of Immune Function : Levamisole as an Adulterant in Cocaine
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3-[(1S)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,12-13H2,1-3H3/t10-/m1/s1 |
Clé InChI |
KDDHRDRIZADTIU-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=CC(=CC=C1)N)N |
SMILES canonique |
CC(C)(C)C(C1=CC(=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
![[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12068290.png)






![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)




